molecular formula C16H21NO3 B2796908 2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate CAS No. 1638737-54-8

2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate

Cat. No. B2796908
CAS RN: 1638737-54-8
M. Wt: 275.348
InChI Key: FXJQGNSBGPFOEU-UHFFFAOYSA-N
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Description

The compound “2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate” is a complex organic molecule. It contains a cyclopentylamino group, which is a cycloalkane with an amino substituent . It also contains a 4-methylphenyl acetate group, which is a methyl ester of phenylacetic acid .


Synthesis Analysis

The synthesis of such a compound could potentially involve several steps and different types of reactions. For instance, the Suzuki–Miyaura coupling reaction could be used for the formation of carbon-carbon bonds . Additionally, the protodeboronation of pinacol boronic esters could be utilized in the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Cycloalkanes, like the cyclopentyl group in this compound, are known to exist in “puckered rings” due to the spatial arrangement of their carbon atoms . The 4-methylphenyl acetate group would have a planar aromatic ring (phenyl group) with a methyl ester attached .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions and reagents used. For instance, it could participate in reactions involving its cyclopentylamino group or its 4-methylphenyl acetate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, cycloalkanes are known to be saturated and have low reactivity . The 4-methylphenyl acetate group is a colorless liquid that is only slightly soluble in water, but soluble in most organic solvents .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in various synthetic routes, including the preparation of a variety of 2-(2-methylphenyl)-2-oxoethyl acetates from aromatic ketones by α-oxidation using palladium acetate as a catalyst, which highlights its potential in synthetic organic chemistry (Chen et al., 2016).
  • It has been involved in the synthesis of novel series of α-ketoamide derivatives using OxymaPure/DIC as a coupling reagent, demonstrating its applicability in the creation of complex molecular structures (El‐Faham et al., 2013).

Structural Analysis and Antimicrobial Properties

  • Methylphenyl)-2-oxoethyl isonicotinate, a derivative, was synthesized and characterized using various techniques including X-ray crystallography, indicating its structural significance and potential application in crystallography studies. Moreover, it exhibited significant antimicrobial activity, suggesting its potential use in medicinal chemistry (Viveka et al., 2013).

Analytical Studies and Distribution Dynamics

  • The compound's derivatives have been the subject of distribution studies in warm-blooded animals after intravenous administration, indicating its importance in pharmacokinetic studies and possibly in the development of drug delivery systems (Shormanov & Pravdyuk, 2017).

Molecular Inhibition and Corrosion Studies

  • Its derivatives have been investigated for their inhibition efficiencies in corrosion studies, particularly in relation to copper in nitric acid media, highlighting its utility in materials science and engineering (Zarrouk et al., 2014).

Drug Synthesis and Molecular Modelling

  • Novel derivatives of this compound have been synthesized and evaluated as potential aldose reductase inhibitors, showing promise in the treatment of diabetic complications. This demonstrates its potential in drug design and therapeutic applications (Ali et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were to be used as a pharmaceutical, its mechanism of action would be related to how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety data sheets should be consulted for detailed information .

properties

IUPAC Name

[2-(cyclopentylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12-6-8-13(9-7-12)10-16(19)20-11-15(18)17-14-4-2-3-5-14/h6-9,14H,2-5,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJQGNSBGPFOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate

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